molecular formula C15H17FO3 B1358967 cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-54-2

cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1358967
CAS No.: 736136-54-2
M. Wt: 264.29 g/mol
InChI Key: XWYFIAHAOFAGDY-UHFFFAOYSA-N
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Description

cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a fluorinated cyclohexanecarboxylic acid derivative featuring a 3-fluorophenyl ketone group attached via a methylene bridge to the cyclohexane ring. The cis configuration of the carboxylic acid and oxoethyl substituents on the cyclohexane ring distinguishes it from trans isomers, which exhibit distinct steric and electronic properties.

Properties

IUPAC Name

4-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c16-13-3-1-2-12(9-13)14(17)8-10-4-6-11(7-5-10)15(18)19/h1-3,9-11H,4-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYFIAHAOFAGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by a reduction step to yield the desired product . The reaction conditions often include the use of organic solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Electronic Properties

The substituent on the phenyl ring and its position significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position) Configuration Molecular Formula Molecular Weight (g/mol) CAS Number
Target compound F (3-) cis C₁₅H₁₇FO₃ 280.29 (calculated) Not available
trans-4-[2-(3-Bromophenyl)-2-oxoethyl]-... Br (3-) trans C₁₅H₁₇BrO₃ 325.20 735275-84-0
cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-... Cl (3-) cis C₁₅H₁₇ClO₃ 280.75 (calculated) 735275-58-8
cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-... Br (2-) cis C₁₅H₁₇BrO₃ 325.20 Not available
CIS-3-[2-OXO-2-(3-CF₃-phenyl)ethyl]cyclopentane-... CF₃ (3-) cis C₁₅H₁₅F₃O₃ 300.28 733740-46-0
Key Observations:
  • Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the carboxylic acid’s acidity compared to chlorine or bromine analogs. This could enhance solubility in aqueous environments or influence binding interactions in biological systems.
  • Positional Isomerism : The 3-fluoro substituent in the target compound may optimize electronic effects compared to 2-bromo analogs, where substituent proximity to the ketone group could alter conjugation or steric strain .

Cis vs. Trans Isomerism

The cis configuration of the target compound imposes distinct spatial constraints compared to trans isomers (e.g., ). For example:

  • Hydrogen Bonding : The cis arrangement may enable intramolecular hydrogen bonding between the carboxylic acid and ketone oxygen, reducing solubility compared to trans isomers .

Ring System Variations

The cyclopentane analog () demonstrates how ring size impacts conformation:

  • Cyclohexane vs. Cyclopentane : The larger cyclohexane ring in the target compound allows for greater conformational flexibility (e.g., chair vs. boat configurations), which may influence metabolic stability or receptor binding compared to rigid cyclopentane derivatives .

Biological Activity

Cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C15H17FO3, with a molecular weight of approximately 264.30 g/mol. The presence of a fluorophenyl moiety and a carboxylic acid functional group contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing the compound's binding affinity to target proteins.

Binding Affinity Studies

Research has indicated that the compound exhibits significant binding affinity to certain biological targets. For instance, studies have shown that it can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.

Biological Activity Data

Activity IC50 Value (μM) Target
Antiproliferative0.22 - 0.24Cancer cell lines (SJSA-1)
Enzyme Inhibition14 - 18Specific metabolic enzymes
Antioxidant ActivityNot specifiedCellular oxidative stress

Case Studies

  • Anticancer Activity : In a study evaluating the antiproliferative effects of various compounds, this compound demonstrated an IC50 value ranging from 0.22 to 0.24 μM against the SJSA-1 cell line, indicating potent anticancer properties .
  • Enzyme Interaction : The compound was tested for its inhibitory effects on key metabolic enzymes. Results showed that it effectively inhibited enzyme activity with IC50 values between 14 and 18 μM, suggesting potential applications in metabolic regulation .
  • Oxidative Stress Defense : Preliminary studies suggest that this compound may play a role in reducing intracellular reactive oxygen species (ROS), thereby providing a defense mechanism against oxidative stress .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds, which may exhibit varying degrees of efficacy based on substituent positions and electronic properties.

Compound Name Molecular Formula Key Features
Cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidC15H17FO3Different fluorophenyl positioning may alter binding properties
Cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidC15H17ClO3Chlorine substituent affects pharmacodynamics

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